molecular formula C21H16N2 B12528110 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile CAS No. 676357-31-6

4-[2-(4-Anilinophenyl)ethenyl]benzonitrile

Cat. No.: B12528110
CAS No.: 676357-31-6
M. Wt: 296.4 g/mol
InChI Key: IILNTNKDLMKKLG-UHFFFAOYSA-N
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Description

4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes an aniline group, a phenyl group, and a benzonitrile group

Properties

CAS No.

676357-31-6

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[2-(4-anilinophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C21H16N2/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)23-20-4-2-1-3-5-20/h1-15,23H

InChI Key

IILNTNKDLMKKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aniline Derivative: Aniline is reacted with a suitable halogenated benzene derivative under basic conditions to form the aniline-substituted benzene.

    Ethenylation: The aniline-substituted benzene is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.

    Nitrile Introduction: Finally, the compound is reacted with a cyanating agent, such as copper(I) cyanide, to introduce the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Anilinophenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Anilinophenyl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Cyanophenyl)ethenyl]benzonitrile
  • 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile
  • 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile

Uniqueness

4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is unique due to the presence of the aniline group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for research and industrial purposes.

Biological Activity

4-[2-(4-Anilinophenyl)ethenyl]benzonitrile, also known as a derivative of benzonitrile, is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12N2
  • Molecular Weight : 232.27 g/mol
  • CAS Number : 6440319
  • IUPAC Name : 4-(2-(4-aminophenyl)ethenyl)benzonitrile

The compound features a benzonitrile moiety with an ethenyl group substituted by an aniline derivative, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : This compound has shown significant potential in inhibiting HIV replication. It acts against both wild-type HIV and drug-resistant strains, suggesting it could be a candidate for developing antiviral medications .
  • Mechanism of Action : The antiviral effects are primarily attributed to the compound's ability to interfere with the reverse transcriptase enzyme, crucial for HIV replication. By binding to this enzyme, it prevents the conversion of viral RNA into DNA, thereby halting the viral lifecycle .

In Vitro Studies

A study highlighted that this compound demonstrated effective inhibition of HIV replication in laboratory settings. The compound's efficacy was evaluated using various strains of HIV, including those resistant to existing treatments. The results indicated a promising therapeutic index, making it a candidate for further development .

Pharmacokinetics and Bioavailability

The bioavailability of this compound is a critical factor for its therapeutic application. It is classified as a BCS class 2 compound, indicating low solubility in water. This characteristic may limit its effectiveness when administered orally unless formulated appropriately. Research has shown that the hydrochloride salt form of the compound improves bioavailability compared to its free base form .

Data Table: Summary of Biological Activities

Activity Description Reference
AntiviralInhibits HIV replication in vitro
Mechanism of ActionInterferes with reverse transcriptase
BioavailabilityLow solubility; improved by hydrochloride salt form

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